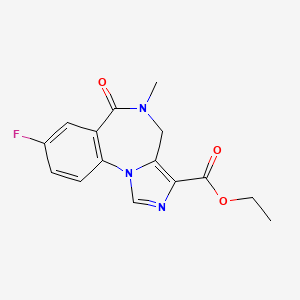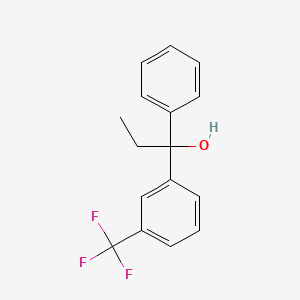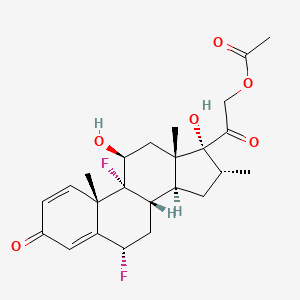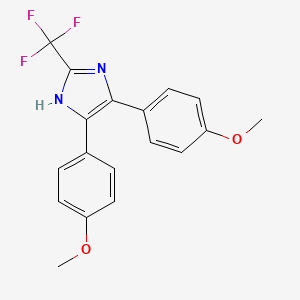
HC-067047
概要
説明
HC-067047は、過渡性受容体電位バニロイド4(TRPV4)受容体に対する強力で選択的なアンタゴニストです。 この化合物は、血圧調節、膀胱機能、痛み知覚、神経機能を含む様々な生理学的および病理学的プロセスにおけるTRPV4受容体の役割を調査するために、科学研究で広く使用されてきました .
科学的研究の応用
HC-067047 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 antagonists.
Biology: Investigates the role of TRPV4 in cellular processes such as osmoregulation, mechanotransduction, and cell signaling.
Medicine: Explores potential therapeutic applications in conditions like cystitis, neuropathic pain, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting TRPV4 receptors .
作用機序
HC-067047は、TRPV4受容体に選択的に結合し、その活性を阻害することで効果を発揮します。TRPV4受容体は、様々な生理学的プロセスに関与する非選択的カチオンチャネルです。this compoundは、S1-S4バンドルの基部に受容体に結合し、チャネルが開くのを防ぐ立体構造変化を引き起こします。 この阻害は、痛み知覚、浸透圧調節、血管トーン調節に関与するものを含む、下流のシグナル伝達経路に影響を与えます .
類似の化合物:
RN-9893: 同様の阻害効果を持つ別のTRPV4アンタゴニスト。
GSK2193874: 高い選択性で研究に使用されている強力なTRPV4阻害剤。
RN-1734: this compoundよりも効力が低い、以前のTRPV4アンタゴニスト。
独自性: this compoundは、ヒト、ラット、マウスのTRPV4に対してそれぞれ48 nM、133 nM、17 nMのIC50値を持つ、TRPV4受容体に対する高い効力と選択性を持つため、ユニークです。 これは、TRPV4関連の生理学的および病理学的プロセスを研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions is often determined by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target biomolecules .
Cellular Effects
The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcriptional activity of certain genes, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can lead to conformational changes that either enhance or inhibit enzymatic activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that the stability of this compound can vary depending on environmental conditions such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction .
Metabolic Pathways
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
合成ルートと反応条件: HC-067047の合成には、ピロールコア構造の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
- 縮合反応によるピロール環の形成。
- 求核置換反応によるトリフルオロメチルフェニル基の導入。
- アルキル化反応によるモルホリノプロピル基の付加。
- 構造を完成させるためのフェニル基との最終カップリング。
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、自動反応器の使用、クロマトグラフィーなどの精製技術、高純度と収量を保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: HC-067047は、トリフルオロメチル基やモルホリノプロピル基などの反応性官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加することができます。
一般的な試薬と条件:
置換反応: 一般的には、塩基性条件下でアミンやチオールなどの求核剤を含みます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤をしばしば含みます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は官能基が修飾された誘導体を生成する可能性があり、酸化反応と還元反応は化合物の酸化状態の変化につながる可能性があります .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: TRPV4アンタゴニストの化学的性質と反応性を研究するためのツールとして使用されます。
生物学: 浸透圧調節、機械的伝達、細胞シグナル伝達などの細胞プロセスにおけるTRPV4の役割を調査します。
医学: 膀胱炎、神経因性疼痛、心血管疾患などの病状における潜在的な治療応用を探求します。
類似化合物との比較
RN-9893: Another TRPV4 antagonist with similar inhibitory effects.
GSK2193874: A potent TRPV4 inhibitor used in research for its high selectivity.
RN-1734: An earlier TRPV4 antagonist with lower potency compared to HC-067047.
Uniqueness: this compound is unique due to its high potency and selectivity for the TRPV4 receptor, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively. This makes it a valuable tool for studying TRPV4-related physiological and pathological processes .
特性
IUPAC Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZYSQOTAYFTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372463 | |
| Record name | HC 067047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883031-03-6 | |
| Record name | HC 067047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883031-03-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: HC-067047 acts as a competitive antagonist of TRPV4 channels. [, ] This means it binds to the channel, preventing the binding of agonists like GSK1016790A and thereby inhibiting channel opening and subsequent calcium influx. []
ANone: Inhibition of TRPV4 by this compound leads to a variety of downstream effects depending on the cell type and physiological context. Some examples include:
- Reduced intracellular calcium levels: This is a direct consequence of TRPV4 channel blockade, preventing calcium influx. [, , , , ]
- Inhibition of cell signaling pathways: this compound can impact pathways such as the Akt/Nrf2/ARE pathway, important for antioxidative responses. []
- Modulation of cellular functions: This includes effects on cell proliferation, apoptosis, cytokine release, and edema formation. [, , , , , , ]
- Altered physiological responses: This encompasses effects on bladder function, vascular tone, pain sensation, and response to osmotic stress. [, , , , , , ]
ANone: The molecular formula of this compound is C23H24F3N3O2, and its molecular weight is 431.45 g/mol.
A: this compound has been administered via various routes in the research, including intracerebroventricular injection [, ], intraperitoneal injection [], intra-arterial injection [], and intravesical infusion [, ].
ANone: Various in vitro models have been used, including:
- Cultured cells: Human melanoma cells, HaCaT keratinocytes, H9C2 cells (rat cardiomyoblast cell line), bovine and human airway epithelial cells, and human lung microvascular endothelial cells. [, , , , , , ]
- Isolated tissues: Mouse and rat aorta, rat small dorsal root ganglion neurons, rat diaphragmatic lymphatics, and mouse and rat bladder. [, , , , , , , , ]
ANone: A range of animal models has been utilized, including:
- Rodent models of disease: Mice with cyclophosphamide-induced cystitis, middle cerebral artery occlusion mice, rats with ankle arthritis, mice with traumatic brain injury, rats with resistive breathing-induced lung injury. [, , , , ]
- Genetically modified mice: TRPV4 knockout mice, mice with inducible TRPV4 expression in cardiomyocytes. [, ]
- Other models: Hyperglycemic rats (induced by streptozotocin), spontaneously hypertensive rats. [, ]
ANone: The studies highlight several instances of this compound efficacy in vivo, including:
- Reduction of brain edema: In middle cerebral artery occlusion mice and traumatic brain injury models. [, ]
- Improvement in bladder function: In mice and rats with cyclophosphamide-induced cystitis and in models of stress-induced bladder dysfunction. [, , ]
- Protection against lung injury: In models of acid-induced ALI and resistive breathing-induced lung injury. [, ]
ANone: Various techniques were used, including:
- Electrophysiology: Patch-clamp techniques were employed to measure ion channel activity and membrane currents. [, , , , , ]
- Calcium imaging: Used to monitor intracellular calcium levels in response to stimuli and drug treatments. [, , , , , ]
- Molecular biology techniques: Quantitative PCR and western blotting were used to assess TRPV4 expression levels. [, , , , , , ]
- Biochemical assays: These include PLA2 activity assays, enzyme immunoassays (for PGF2α), and measurements of oxidative stress markers (MDA, NO, SOD, CAT, GSH-Px). [, , ]
- Other techniques: Immunohistochemistry, behavioral tests (for pain assessment, cognitive function), assessment of lung mechanics, histological analysis. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















